Acinetobactin Acinetobactin
Brand Name: Vulcanchem
CAS No.: 160472-93-5
VCID: VC21359050
InChI: InChI=1S/C16H18N4O5/c1-9-13(16(23)20(24)6-5-10-7-17-8-18-10)19-15(25-9)11-3-2-4-12(21)14(11)22/h2-4,7-9,13,21-22,24H,5-6H2,1H3,(H,17,18)/t9-,13-/m1/s1
SMILES: CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O
Molecular Formula: C16H18N4O5
Molecular Weight: 346.34 g/mol

Acinetobactin

CAS No.: 160472-93-5

Cat. No.: VC21359050

Molecular Formula: C16H18N4O5

Molecular Weight: 346.34 g/mol

* For research use only. Not for human or veterinary use.

Acinetobactin - 160472-93-5

Specification

CAS No. 160472-93-5
Molecular Formula C16H18N4O5
Molecular Weight 346.34 g/mol
IUPAC Name (4R,5R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C16H18N4O5/c1-9-13(16(23)20(24)6-5-10-7-17-8-18-10)19-15(25-9)11-3-2-4-12(21)14(11)22/h2-4,7-9,13,21-22,24H,5-6H2,1H3,(H,17,18)/t9-,13-/m1/s1
Standard InChI Key FCWIGDCVHNNXFS-NOZJJQNGSA-N
Isomeric SMILES C[C@@H]1[C@@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O
SMILES CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O
Canonical SMILES CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O

Introduction

Chemical Structure and Composition

Acinetobactin possesses a unique chemical structure that contributes to its high affinity for iron. The molecule represents a mixed-type siderophore containing both catecholate and hydroxamate functional groups, providing versatile iron-binding capabilities.

Core Components

Acinetobactin is composed of three primary molecular components in equimolar quantities:

  • 2,3-dihydroxybenzoic acid (DHBA)

  • L-threonine

  • N-hydroxyhistamine

These components are assembled into a distinctive structure where DHBA and L-threonine form an oxazoline ring, creating the basic architecture of the molecule . This structural arrangement is particularly noteworthy as it resembles another siderophore, anguibactin, which is produced by Vibrio anguillarum. The primary difference between these two siderophores is that acinetobactin contains an oxazoline ring instead of the thiazoline ring found in anguibactin .

Structural Isomerism

One of the most intriguing aspects of acinetobactin's chemistry is its ability to exist in two isomeric forms:

  • Preacinetobactin (Oxa) - The initial biosynthetic product featuring an oxazoline moiety

  • Acinetobactin (Isox) - The thermodynamically stable isomerized form

The conversion of preacinetobactin to the more stable acinetobactin occurs spontaneously and non-enzymatically at pH values above 7 . This isomerization represents an important feature of the molecule's chemistry and potentially its function in different physiological environments.

Biosynthesis and Genetics

The production of acinetobactin involves a complex genetic machinery and biosynthetic pathway that has been well-characterized in A. baumannii.

Genetic Organization

The genes responsible for acinetobactin biosynthesis, efflux, and uptake are primarily clustered within a 26.5-kb chromosomal region in the A. baumannii genome . The only exception is the entA homolog gene, which is located elsewhere in the chromosome but plays a crucial role in producing the DHBA precursor . This genetic organization facilitates coordinated expression of these genes under iron-limited conditions.

Table 1: Genes Involved in Acinetobactin Biosynthesis and Transport

FunctionGenesRole
BiosynthesisbasA, basB, basC, basD, basF, basG, basH, basI, basJProduction of acinetobactin molecule
EffluxbarA, barBSecretion of synthesized acinetobactin
UptakebauA, bauB, bauC, bauD, bauE, bauFTransport of ferric-acinetobactin complexes into the bacterial cell
Precursor synthesisentABiosynthesis of DHBA precursor

The acinetobactin gene cluster includes multiple genes with specialized functions in the production and utilization of this siderophore. The putative binding sites for the ferric uptake regulator, which controls bacterial iron homeostasis, are located in the upstream regions of basJ, entE/basD, basA/bauF, and bauD/basD .

Biosynthetic Pathway

Acinetobactin biosynthesis follows the logic of a non-ribosomal peptide synthetase (NRPS) assembly system, where the three precursors—N-hydroxyhistamine, L-threonine, and DHBA—are incorporated into the final molecule . The pathway begins with the conversion of chorismic acid to DHBA, a process that specifically requires the entA gene product .

After its synthesis, preacinetobactin is secreted to the extracellular environment via the efflux proteins BarA and BarB. Once outside the cell, the molecule can either chelate ferric iron for stabilization or undergo non-enzymatic isomerization to form acinetobactin at pH levels above 7 .

Biological Function and Significance

Acinetobactin serves a critical role in the pathogenicity and survival of A. baumannii, particularly in iron-limited host environments.

Iron Acquisition

The primary function of acinetobactin is to acquire iron, an essential nutrient that is tightly sequestered in mammalian hosts as a defense mechanism against invading pathogens . By producing acinetobactin, A. baumannii can effectively compete with host cells for this vital resource, enabling bacterial survival and growth in otherwise challenging conditions.

Research has demonstrated that A. baumannii strains deficient in acinetobactin production show significantly reduced ability to grow when human serum, transferrin, or lactoferrin serves as the sole iron source . This finding underscores the importance of acinetobactin in accessing host-sequestered iron during infection.

Essential Role in Virulence

While A. baumannii can produce multiple siderophores, including baumannoferrin and fimsbactins, comparative studies have revealed that only acinetobactin is essential for virulence . In a mouse model of bacteremia, disruption of acinetobactin biosynthesis severely attenuated bacterial survival, with reduced bacterial burdens recovered from all major organs during infection .

Remarkably, the virulence attenuation observed in a siderophore-deficient strain was no more severe than that of an acinetobactin mutant alone, further establishing acinetobactin as the predominant siderophore required for A. baumannii pathogenicity in vivo .

Genetic Redundancy and Isomeric Dynamics

The interplay between different siderophore systems in A. baumannii reveals complex functional relationships that impact bacterial fitness and virulence.

Redundancy Among Siderophore Systems

Studies examining double mutant strains (ΔbasJ/ΔfbsB) have revealed significant genetic redundancy between the acinetobactin and fimsbactin siderophore systems . This redundancy enables specific genes from one system to functionally compensate for their counterparts in the other system, providing A. baumannii with robust iron acquisition capabilities even when parts of one system are compromised.

Functional Distinction of Isomers

The two isomeric forms of acinetobactin—preacinetobactin and acinetobactin—may serve distinct physiological roles. The spontaneous isomerization from preacinetobactin to acinetobactin under specific pH conditions could represent an adaptation that allows A. baumannii to maintain iron acquisition capabilities across diverse host environments . This dynamic structural flexibility likely contributes to the broad virulence potential of this pathogen.

Distribution and Conservation

Acinetobactin production exhibits interesting patterns of distribution both within and beyond the A. baumannii species.

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